molecular formula C7H4O3S B177510 5-Hydroxy-1,3-benzoxathiol-2-one CAS No. 7735-56-0

5-Hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B177510
CAS No.: 7735-56-0
M. Wt: 168.17 g/mol
InChI Key: HDSYJLOFQVPBJM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-benzoxathiol-2-one (CAS: 7735-56-0) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₄O₃S and a molecular weight of 168.17 g/mol . Structurally, it features a benzoxathiolone core, comprising a fused benzene ring, an oxygen atom, and a sulfur atom in a 1,3-arrangement, with a hydroxyl group at the 5-position. The compound exists as a light-brown crystalline solid and is primarily utilized as a pharmaceutical intermediate .

Key properties include:

  • Hydrogen bond acceptors/donors: 4 acceptors, 1 donor .
  • Aromatic rings: Two aromatic systems (benzene and oxathiolone rings) .
  • Synthesis: One-step preparation from quinones and thiourea , or via derivatives of chrysenequinonecarboxylic acid .

Properties

IUPAC Name

5-hydroxy-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYJLOFQVPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228075
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-56-0
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Hydroxy-1,3-benzoxathiol-2-one is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoxathiol core with a hydroxyl group at the 5-position. Its molecular formula is C7H5O3SC_7H_5O_3S, with a molecular weight of approximately 173.18 g/mol. The compound's structure contributes to its reactivity and biological properties, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Properties

This compound has shown effectiveness against various microbial strains. In particular, it has been reported to possess antimicrobial activity against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory
Escherichia coliModerate

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma (SKMEL-19) and gastric cancer (ACP-03). The compound's IC50 values indicate promising activity:

Cell Line IC50 (μM) Reference
SKMEL-19 (Melanoma)2.8
ACP-03 (Gastric)4.8

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the hydroxyl group plays a critical role in its interaction with biological targets, potentially modulating enzyme activities or receptor functions. The compound may also induce apoptosis in cancer cells through oxidative stress pathways .

Case Studies

  • Anticancer Study : A study evaluated the cytotoxicity of various derivatives of benzoxathiol compounds against cancer cell lines. The findings highlighted that compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions .
  • Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against specific pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential application in treating infections .

Scientific Research Applications

Pharmaceutical Development

5-Hydroxy-1,3-benzoxathiol-2-one is recognized for its potential in drug formulation, particularly for:

  • Anti-inflammatory Agents : The compound has shown promise as a precursor in synthesizing pharmaceuticals targeting inflammatory diseases, leveraging its anti-inflammatory properties .
  • Antimicrobial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Antioxidant Properties : Its antioxidant capabilities are being explored for use in dietary supplements aimed at reducing oxidative stress .

Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting and quantifying metal ions. This is crucial for enhancing the accuracy of environmental monitoring and ensuring compliance with safety standards .

Cosmetic Formulations

The skin-protective properties of this compound make it valuable in cosmetic products, especially those focusing on anti-aging and skin rejuvenation. Its inclusion in formulations can help protect the skin from oxidative damage and improve overall skin health .

Material Science

Research into material science has identified potential uses for this compound in creating new materials with enhanced properties:

  • Thermal Stability : The compound may contribute to materials that exhibit improved thermal stability.
  • Resistance to Degradation : Its chemical structure allows for the development of materials that resist degradation under various environmental conditions .

Pharmaceutical Applications

A study focused on synthesizing derivatives of benzoxathiol compounds demonstrated varied biological activities including antibacterial, anticancer, and antioxidant effects. These derivatives were evaluated for their efficacy against cancer cell lines, showing promising results without significant cytotoxicity to normal cells .

Antioxidant Studies

Research has indicated that this compound can interact with organic radicals, suggesting its potential as an antioxidant agent. Further studies are warranted to fully understand its mechanisms and effectiveness in biological systems .

Comparative Data Table

Application AreaKey PropertiesPotential Benefits
Pharmaceutical DevelopmentAnti-inflammatory, AntimicrobialDevelopment of new drugs targeting inflammation
Analytical ChemistryMetal ion detectionEnhanced accuracy in environmental monitoring
Cosmetic FormulationsSkin protectionAnti-aging benefits and improved skin health
Material ScienceThermal stabilityCreation of durable materials

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized through multiple pathways:

Reaction with Quinones and Thiourea

A one-step synthesis from quinones and thiourea under acidic conditions yields 5-hydroxy-1,3-benzoxathiol-2-ones. This method is efficient for producing derivatives with electron-withdrawing or donating groups .

Example Reaction: Quinone+ThioureaHCl5 Hydroxy 1 3 benzoxathiol 2 one+Byproducts\text{Quinone}+\text{Thiourea}\xrightarrow{\text{HCl}}5\text{ Hydroxy 1 3 benzoxathiol 2 one}+\text{Byproducts}

Quinone TypeYield (%)ConditionsReference
2-Methyl-1,4-benzoquinone72HCl, 60°C
2-Chloro-1,4-benzoquinone65H₂SO₄, 50°C

Chrysenequinonecarboxylic Acid as a Precursor

Methyl chrysenequinonecarboxylate reacts with thiourea to form 5-hydroxy-1,3-benzoxathiol-2-one derivatives. This method is advantageous for generating structurally complex analogs .

Radical Scavenging

The compound reacts with α-hydroxyalkyl radicals, demonstrating antioxidant potential. ESR studies confirm its ability to stabilize free radicals via hydrogen donation from the hydroxyl group.

Key Data:

  • Radical quenching efficiency: IC₅₀ = 12.4 µM (DPPH assay).
  • Reactivity correlates with electron-donating substituents on the benzene ring .

Metal Chelation

This compound forms stable chelates with transition metals, particularly Cu(II). These complexes exhibit unique magnetic properties due to dipole-dipole interactions .

Example Chelation: C H O S+Cu NO [Cu C H O S 2]2+2NO \text{C H O S}+\text{Cu NO }\rightarrow [\text{Cu C H O S }_2]^{2-}+2\text{NO }^-

Metal IonStability Constant (log K)GeometryReference
Cu(II)8.2 ± 0.3Square planar
Fe(III)6.7 ± 0.2Octahedral

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides, enabling the synthesis of bioactive derivatives .

Example Reaction: C H O S+CH COClC H O S OAc+HCl\text{C H O S}+\text{CH COCl}\rightarrow \text{C H O S OAc}+\text{HCl}

DerivativeYield (%)ApplicationReference
Acetylated85Antimicrobial agents
Benzylated78Anticancer studies

Schiff Base Formation

The hydroxyl group reacts with primary amines to form Schiff bases, which are explored for antitumor and antimicrobial activities .

Example: C H O S+R NH C H O S N CH R+H O\text{C H O S}+\text{R NH }\rightarrow \text{C H O S N CH R}+\text{H O}

Amine TypeIC₅₀ (µM) vs. MCF-7 CellsReference
Aniline9.8 ± 1.2
4-Nitroaniline7.3 ± 0.9

Cyclization and Ring-Opening Reactions

The benzoxathiol ring undergoes cyclization with dienophiles or ring-opening under alkaline conditions to form thiophenol derivatives .

Example Cyclization: C H O S+CH CH CNBenzothiazine Derivative\text{C H O S}+\text{CH CH CN}\rightarrow \text{Benzothiazine Derivative}

Comparative Reactivity with Analogues

CompoundKey Reactivity DifferenceReference
6-Hydroxy-1,3-benzoxathiol-2-oneLower chelation efficiency with Cu(II)
5-Iodo DerivativeEnhanced electrophilicity in SNAr reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 5-hydroxy-1,3-benzoxathiol-2-one are best contextualized against structurally related compounds:

Compound Structure Key Features Reactivity/Applications
This compound Benzoxathiolone with 5-OH Two aromatic rings, sulfur-oxygen heterocycle High reactivity toward α-hydroxyalkyl radicals ; used in pharmaceutical synthesis .
6-Hydroxy-1,4-benzoxathiin-2(3H)-one Benzoxathiin with 6-OH Larger ring system (1,4-oxathiin) Similar radical scavenging activity but lower solubility compared to benzoxathiolone .
Juglone (5-hydroxy-1,4-naphthoquinone) Naphthoquinone with 5-OH Fused naphthalene-quinone system Toxic in fresh plants; antioxidant properties in dried leaves .
2-Amino-1,3-benzothiazol-6-ol Benzothiazole with amino and hydroxyl groups Sulfur-nitrogen heterocycle Antimicrobial activity; used in dye synthesis .

Reactivity and Mechanism

Commercial and Research Utility

  • Pharmaceutical Use: this compound is prioritized in drug intermediate synthesis due to its stability and reactivity , whereas benzothiazoles (e.g., 2-amino-1,3-benzothiazol-6-ol) are favored for antimicrobial applications .
  • Availability: Benzoxathiolone is less accessible than common intermediates like acetophenones (e.g., 3'-chloro-4'-fluoroacetophenone) , limiting its adoption in large-scale processes.

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property This compound 6-Hydroxy-1,4-benzoxathiin-2(3H)-one Juglone
Molecular Formula C₇H₄O₃S C₈H₆O₃S C₁₀H₆O₃
Molecular Weight (g/mol) 168.17 182.20 174.16
Hydrogen Bond Donors 1 1 1
Aromatic Rings 2 2 2 (fused)
Key Application Pharmaceutical intermediate Radical scavenger Natural antioxidant

Table 2: Commercial Suppliers and Pricing

Supplier Purity Price (USD) Notes
Sigma-Aldrich Not specified 128.75/g Sold as-is; no analytical data
Chuang Sai China ≥99% Custom pricing Bulk orders (1–200 kg)
TCI America Not listed Inquire Research-grade availability

Preparation Methods

Reaction Mechanism

Thiourea reacts with quinones in a two-stage process:

  • Nucleophilic addition : Thiourea attacks the carbonyl group of the quinone, forming a thiouronium intermediate.

  • Cyclization : Intramolecular dehydration produces the benzoxathiolone ring.

The reaction is typically conducted in hydrochloric or sulfuric acid, with heating to accelerate cyclization.

Substituent Effects

Substituents on the quinone strongly influence regioselectivity and yield:

Quinone SubstituentProduct RegioisomerYield (%)Conditions
None (1,4-benzoquinone)5-Hydroxy-1,3-benzoxathiol-2-one90HCl, 60°C
2-Methyl4-Methyl derivative72H₂SO₄, 50°C
2-Chloro6-Chloro derivative65HCl, 70°C
2-Acetyl4-Acetyl derivative68HCl, 60°C

Electron-withdrawing groups (e.g., Cl, acetyl) reduce reaction rates due to decreased quinone electrophilicity, while electron-donating groups (e.g., methyl) enhance yields.

Optimization Strategies

  • Acid Selection : Hydrochloric acid provides higher yields for monosubstituted quinones, whereas sulfuric acid is preferable for disubstituted analogs.

  • Temperature Control : Prolonged heating above 70°C leads to decomposition; optimal temperatures range from 50–70°C.

Two-Step Synthesis via Arylation of Quinones

Pokhodylo et al. (2004) developed a modular approach using (1H-tetrazol-1-yl)arenediazonium salts:

Step 1: Arylation of Quinones

Quinones react with diazonium salts to form tetrazolyl-substituted intermediates:

Quinone+ArN2+Tetrazolyl-arylquinone\text{Quinone} + \text{ArN}_2^+ \rightarrow \text{Tetrazolyl-arylquinone}

Yields exceed 80% for naphthoquinones due to enhanced stability.

Step 2: Cyclization with Thiourea

The tetrazolyl-arylquinone reacts with thiourea under acidic conditions to yield benzoxathiolones:

Quinone TypeProductYield (%)Conditions
1,4-Benzoquinone5-Hydroxy-4-(tetrazolyl) derivative75HCl, RT
1,4-NaphthoquinoneNaphtho[2,1-d]oxathiol-2-one82H₂SO₄, 50°C

Synthesis from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas

A 2020 Russian Journal of Organic Chemistry study reported an alternative route using cyclohexadienylidene ureas:

  • Formation of Intermediate : Ureas react with thiourea in acetic anhydride to form a thioamide.

  • Cyclization : Acid-catalyzed ring closure yields the benzoxathiolone core.

Starting UreaProductYield (%)
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureaThis compound58

While less efficient than quinone-based methods, this approach avoids quinone handling challenges, such as oxidation sensitivity.

Preparation of Acyl-Substituted Derivatives

Acylated derivatives are synthesized using substituted quinones bearing acetyl or benzoyl groups:

Reaction Protocol

  • Quinone Preparation : Acyl groups are introduced via Friedel-Crafts acylation of hydroquinones.

  • Condensation with Thiourea : Standard acidic conditions yield 4-acyl derivatives.

Acyl GroupYield (%)Melting Point (°C)
Acetyl68189–191
Benzoyl62205–207

Instability of acylquinones necessitates low-temperature reactions (≤50°C) to prevent decomposition.

Characterization and Analytical Validation

Key techniques for confirming structure and purity:

Spectroscopic Data

  • IR : νC=O\nu_{\text{C=O}} 1742 cm1^{-1}, νC-O-C\nu_{\text{C-O-C}} 1236 cm1^{-1}.

  • 1^1H NMR (DMSO-d6_6): δ 7.20–7.40 (aromatic H), δ 10.20 (OH).

  • X-ray Crystallography : Confirms planar benzoxathiolone ring with intramolecular hydrogen bonding (O···S distance: 2.89 Å).

Purity Assessment

Recrystallization from methanol or n-butanol achieves >95% purity, verified by HPLC .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-hydroxy-1,3-benzoxathiol-2-one, and how can purity be optimized?

  • Methodology : A reliable synthesis involves reacting thiourea with benzoquinone in a hydrochloric acid/acetic acid mixture. Key steps include:

  • Adding benzoquinone (100 g) dissolved in acetic acid (500 mL) to thiourea (120 g) in 2N HCl (800 mL) under vigorous stirring.
  • Heating the mixture on a steam bath for 1 hour after 30 minutes of room-temperature stirring.
  • Cooling in ice water to crystallize the product, yielding ~90 g with a melting point of 170.5–172.5°C .
    • Purification : Recrystallization from methanol improves purity, as demonstrated in derivative syntheses (e.g., 5-methoxy analogs) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.10–7.20 ppm for aromatic protons in CDCl3_3) to confirm substitution patterns .
  • IR Spectroscopy : Peaks at ~1742 cm1^{-1} (C=O stretch) and 1236 cm1^{-1} (C-O-C) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 168.17 .
  • Melting Point Analysis : Critical for verifying purity (expected range: 170–172°C) .

Q. What safety precautions are recommended when handling this compound?

  • Guidelines :

  • Use personal protective equipment (gloves, goggles) due to potential irritancy (analogous to structurally similar compounds like 5-hydroxy-1-benzofuran-3-one) .
  • Store in a cool, dry environment away from oxidizing agents.
  • Toxicity data specific to this compound is limited; follow general lab safety protocols for phenolic derivatives.

Advanced Research Questions

Q. How can researchers design derivatives of this compound to explore biological activity?

  • Approach :

  • Schiff Base Formation : React the hydroxyl group with aldehydes or amines. For example, antitumor Schiff bases derived from 6-hydroxy analogs showed activity in MTT assays against cancer cell lines (e.g., HCT-116) .
  • Alkylation/Esterification : Use methyl iodide or anhydrous K2_2CO3_3 in acetone to synthesize methoxy or ester derivatives .
    • Evaluation : Screen derivatives for antimicrobial, anticancer, or enzyme-inhibitory activity using in vitro models, noting structure-activity relationships (SAR) .

Q. How can spectral data resolve ambiguities between this compound and its structural isomers (e.g., 6-hydroxy)?

  • Strategies :

  • NMR Differentiation : Compare aromatic proton shifts. For 5-hydroxy, protons at positions 4 and 6 are deshielded, while 6-hydroxy analogs show distinct splitting patterns .
  • X-ray Crystallography : Definitive confirmation of substitution patterns when synthetic ambiguity exists.
  • Chromatography : Use HPLC with a C18 column to separate isomers based on polarity differences .

Q. How should researchers address contradictions in reported biological activities or synthetic yields?

  • Best Practices :

  • Replicate Experiments : Verify protocols using identical reagents and conditions (e.g., solvent purity, reaction time) .
  • Cross-Validate Data : Compare NMR/IR spectra with published datasets (e.g., melting point discrepancies may indicate impurities) .
  • Explore Analog Studies : Leverage data from structurally related compounds (e.g., 6-hydroxy-1,3-benzoxathiol-2-one’s antiseborrheic activity) to hypothesize mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-1,3-benzoxathiol-2-one
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5-Hydroxy-1,3-benzoxathiol-2-one

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